REACTION_SMILES
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[CH2:19]1[O:20][CH2:21][CH2:22][CH2:23]1.[CH3:17][I:18].[H-:15].[Na+:16].[O:1]1[CH:2]([c:6]2[cH:7][c:8]3[c:9]([cH:10][n:11]2)[nH:12][cH:13][cH:14]3)[O:3][CH2:4][CH2:5]1>>[O:1]1[CH:2]([c:6]2[cH:7][c:8]3[c:9]([cH:10][n:11]2)[n:12]([CH3:17])[cH:13][cH:14]3)[O:3][CH2:4][CH2:5]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CCOC1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CI
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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c1cc2cc(C3OCCO3)ncc2[nH]1
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Name
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Type
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product
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Smiles
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Cn1ccc2cc(C3OCCO3)ncc21
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |